N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide

Medicinal Chemistry Drug Discovery Physicochemical Properties

Securing reliable, analytically verified screening compounds is a persistent bottleneck in fragment-based drug discovery. N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide (CAS 922885-85-6) directly addresses this gap. • Purity ≥90% by orthogonal LCMS/NMR, eliminating ambiguity in hit validation. • Distinct low HBD (1) and moderate logP (2.8) profile, ideal for enriching bromodomain, PPI, and Class B GPCR diversity sets. • Available as a calibrated reference tool for solubility-permeability modeling and LCMS system suitability.

Molecular Formula C20H22N2O2
Molecular Weight 322.408
CAS No. 922885-85-6
Cat. No. B2450356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide
CAS922885-85-6
Molecular FormulaC20H22N2O2
Molecular Weight322.408
Structural Identifiers
SMILESCC1=CC(=CC=C1)CC(=O)NC2=CC(=C(C=C2)N3CCCC3=O)C
InChIInChI=1S/C20H22N2O2/c1-14-5-3-6-16(11-14)13-19(23)21-17-8-9-18(15(2)12-17)22-10-4-7-20(22)24/h3,5-6,8-9,11-12H,4,7,10,13H2,1-2H3,(H,21,23)
InChIKeyWNOOIAOEXLUVRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-Methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide: Compound Overview


N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide (CAS 922885-85-6) is a synthetic small molecule (MW 322.4 g/mol) characterized by a 2-pyrrolidinone heterocycle, a 3-methylphenyl acetamide side chain, and a central 3-methyl-4-substituted phenyl ring. It belongs to the 1-phenyl-2-(pyrrolidin-1-yl)acetamide class and is available as a research-grade screening compound (≥90% purity by LCMS/NMR) . While no target-specific bioactivity data has been published in peer-reviewed literature at the time of this analysis, structurally related 2-oxopyrrolidine acetamides have demonstrated anticancer activity against TK-10 (renal) and HT-29 (colon) cell lines in academic studies, establishing the scaffold's biological relevance . The compound's combinatorial substitution pattern—featuring methyl groups at meta positions on both aromatic rings—differentiates it from simpler pyrrolidinone-acetamides and provides distinct physicochemical properties (XLogP3-AA = 2.8, 1 H-bond donor, 2 H-bond acceptors, 4 rotatable bonds) that inform library design and SAR exploration.

N-[3-Methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide: Why Analogs Fall Short


Superficially similar 2-pyrrolidinone-acetamide analogs (e.g., N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-2-(thiophen-2-yl)acetamide or N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-2-(m-tolyl)acetamide) differ in the heterocycle or the acetamide substituent, which alters electronic distribution, lipophilicity, and hydrogen-bonding capacity . Even a positional isomer shift—moving the methyl group from the 3-position to the 4-position on the central phenyl ring—can change the dihedral angle between the pyrrolidinone and the phenyl plane, affecting target binding . In high-throughput screening, such subtle structural variations can lead to divergent hit profiles, making direct substitution without experimental validation unreliable for SAR continuity or procurement reproducibility.

N-[3-Methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide: Quantitative Differentiation Evidence


Lipophilicity Shift from Core Scaffold

The target compound exhibits a calculated logP (XLogP3-AA) of 2.8, positioning it in the optimal lipophilicity range for oral bioavailability (Rule of Five: logP < 5). In comparison, the unsubstituted 2-(2-oxopyrrolidin-1-yl)acetamide (piracetam-like core) has a logP of approximately -0.9, a difference of 3.7 log units . This increase in lipophilicity, driven by the two m-tolyl groups, enhances predicted membrane permeability but reduces aqueous solubility, directly impacting assay design (e.g., DMSO stock concentration limits) .

Medicinal Chemistry Drug Discovery Physicochemical Properties

Hydrogen-Bond Profile vs. Kinase Fragments

The target compound has 1 hydrogen bond donor (HBD) and 2 hydrogen bond acceptors (HBA), giving an HBD/HBA ratio of 0.5 . This contrasts with typical hinge-binding kinase fragments, which often require 2 HBD and 3-4 HBA for effective ATP-site engagement . The lower HBD count may reduce off-target interactions with kinases while potentially favoring alternative targets such as bromodomains or protein-protein interaction interfaces.

Fragment-Based Drug Discovery Kinase Inhibitors Hydrogen Bonding

Conformational Flexibility vs. Rigid Analogs

The target compound possesses 4 rotatable bonds, enabling conformational adaptation but potentially reducing binding affinity due to entropic penalty . In contrast, the thiophene analog N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-2-(thiophen-2-yl)acetamide has only 3 rotatable bonds due to the thiophene ring restricting the acetamide linker, resulting in a more rigid scaffold . This difference in degrees of freedom impacts the enthalpy-entropy compensation in target binding.

Conformational Analysis Molecular Flexibility SAR Studies

Purity and Analytical Characterization

The target compound is supplied by Life Chemicals (catalog F2783-0179) with a minimum purity of 90%, as confirmed by LCMS and 400MHz NMR . Many close analogs available from other screening library vendors are offered at only 95% or unspecified purity, with no guaranteed orthogonal analytical characterization . In screening reproducibility, a 5% impurity difference can introduce false positives or negatives, particularly in cell-based assays sensitive to trace contaminants.

Quality Control Compound Procurement Reproducibility

Bioactivity Data Transparency

As of April 2026, a comprehensive search of PubMed, ChEMBL, and BindingDB returns no published IC50, Ki, EC50, or target engagement data specifically for CAS 922885-85-6. In contrast, structurally related 2-pyrrolidinone-acetamide derivatives (e.g., compound 2e in PMC11586713) show IC50 values of 1.0 ± 0.1 μg/mL (TK-10) and 2.4 ± 0.3 μg/mL (A549) . The absence of direct biological activity data for the target compound means that all biological differentiation claims relative to these active analogs are class-level inferences only and require experimental validation.

Data Transparency Screening Libraries Literature Gap

N-[3-Methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide: Application Scenarios


Non-Kinase Screening Library Enrichment

Given its low HBD count (1) and moderate lipophilicity (logP 2.8), this compound is well-suited for enriching diversity sets targeting bromodomains, protein–protein interactions, or class B GPCRs, where typical kinase-focused fragments (≥2 HBD) often fail . Its distinct hydrogen-bond profile (Evidence Item 2) supports inclusion in fragment-based screening cascades seeking novel allosteric mechanisms.

Lipophilicity Optimization Benchmarking

The compound's 3.7 log unit increase over the core 2-pyrrolidinone scaffold (Evidence Item 1) makes it a reference tool for medicinal chemists optimizing lead series where balanced lipophilicity is critical for oral absorption. Its computed properties serve as a calibration point for in silico models predicting solubility-permeability trade-offs.

Conformational Profiling in SAR-by-Catalog

With 4 rotatable bonds versus 3 in the thiophene analog (Evidence Item 3), this compound can be used to probe the role of linker flexibility in target binding within focused SAR sets. Procurement enables direct comparative biophysical (SPR, ITC) or cell-based assays to quantify the thermodynamic impact of additional degrees of freedom.

Analytical Method Development & Impurity Profiling

The vendor-confirmed 90% minimum purity with orthogonal LCMS/NMR characterization (Evidence Item 4) supports its use as a reference standard for developing HPLC purity methods or assessing batch-to-batch variability in large screening collections. It can also serve as a system suitability test compound for LCMS platforms processing similar molecular weight (322.4 Da) analytes.

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